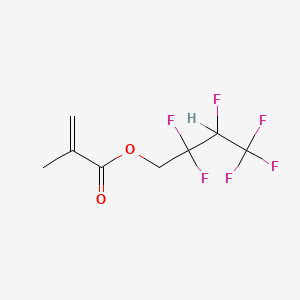
H-Pro-D-Leu-Gly-NH2
Overview
Description
H-Pro-D-Leu-Gly-NH2, also known as Prolyl-D-leucyl-glycinamide, is a tripeptide compound. It is a derivative of the neuropeptide oxytocin and has been studied for its potential biological activities, including its role as a melanocyte-stimulating hormone release-inhibiting factor. This compound is of interest due to its stability and ability to cross the blood-brain barrier, making it a potential candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-D-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, proline, to a solid resin support. Subsequent amino acids, D-leucine and glycine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
H-Pro-D-Leu-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The proline residue in the compound can be oxidized to form hydroxyproline under specific conditions.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of coupling reagents like DIC and HOBt.
Major Products Formed
Hydrolysis: Proline, D-leucine, and glycine.
Oxidation: Hydroxyproline-containing peptides.
Substitution: Modified peptides with substituted amide groups.
Scientific Research Applications
H-Pro-D-Leu-Gly-NH2 has several scientific research applications, including:
Mechanism of Action
H-Pro-D-Leu-Gly-NH2 exerts its effects by interacting with specific receptors and enzymes in the body. It acts as an allosteric modulator of the dopamine D2 receptor, influencing dopaminergic neurotransmission. The compound binds to a site distinct from the orthosteric site on the receptor, leading to changes in receptor conformation and activity . Additionally, it inhibits the release of melanocyte-stimulating hormone by interacting with specific enzymes involved in hormone regulation .
Comparison with Similar Compounds
Similar Compounds
H-Pro-Leu-Gly-NH2: A similar tripeptide with L-leucine instead of D-leucine.
H-Pro-D-Leu-Gly-OH: A derivative with a free carboxyl group instead of an amide group.
Uniqueness
H-Pro-D-Leu-Gly-NH2 is unique due to the presence of D-leucine, which imparts different stereochemical properties and potentially enhances its stability and ability to cross the blood-brain barrier compared to its L-leucine counterpart . This makes it a promising candidate for therapeutic applications targeting the central nervous system.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


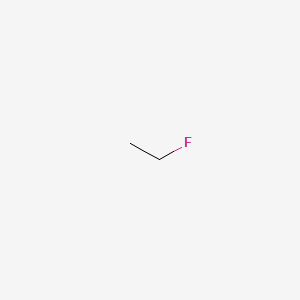
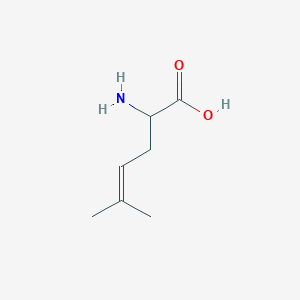
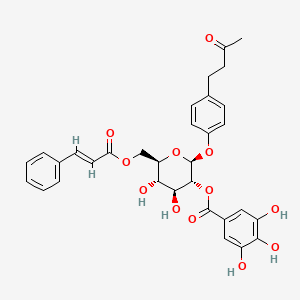
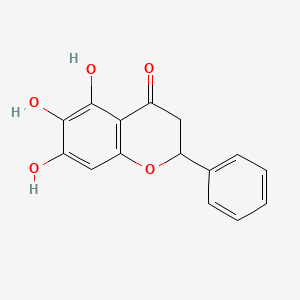
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

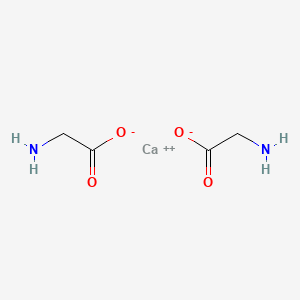

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
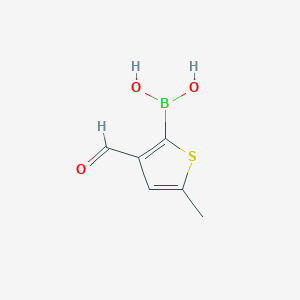
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)


